molecular formula C14H12N2O3 B1656062 Acetaminophen nicotinate CAS No. 4972-65-0

Acetaminophen nicotinate

Numéro de catalogue: B1656062
Numéro CAS: 4972-65-0
Poids moléculaire: 256.26 g/mol
Clé InChI: QOHDTSVYCIETJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetaminophen nicotinate is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Key Reaction:

Acetaminophen (C8H9NO2) + Nicotinoyl chloride (C6H4NO2Cl)Base (e.g., pyridine)Acetaminophen nicotinate (C14H12N2O3) + HCl\text{Acetaminophen (C}_8\text{H}_9\text{NO}_2\text{) + Nicotinoyl chloride (C}_6\text{H}_4\text{NO}_2\text{Cl)} \xrightarrow{\text{Base (e.g., pyridine)}} \text{Acetaminophen nicotinate (C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{) + HCl}

Reaction Conditions:

  • Activation of nicotinic acid : Conversion to nicotinoyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Coupling : Performed in anhydrous conditions with a base to neutralize HCl byproducts .

Structural Data:

PropertyValueSource
Molecular FormulaC14_{14}H12_{12}N2_2O3_3
Molecular Weight256.26 g/mol
CAS Registry4972-65-0
Key Functional GroupsEster, amide, pyridine

Hydrolysis and Degradation Pathways

The ester bond in this compound is susceptible to hydrolysis , releasing acetaminophen and nicotinic acid.

Acid-Catalyzed Hydrolysis:

C14H12N2O3+H2OH+C8H9NO2+C6H5NO2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_9\text{NO}_2 + \text{C}_6\text{H}_5\text{NO}_2

  • Predominant in gastric fluid (pH 1–3).

Base-Catalyzed Hydrolysis (Saponification):

C14H12N2O3+OHC8H9NO2+C6H5NO2+H2O\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3 + \text{OH}^- \rightarrow \text{C}_8\text{H}_9\text{NO}_2^- + \text{C}_6\text{H}_5\text{NO}_2 + \text{H}_2\text{O}

  • Occurs in intestinal or plasma environments (pH 7–8) .

Metabolic Pathways

In vivo, this compound undergoes enzymatic hydrolysis by esterases, followed by independent metabolism of its components:

Phase I Metabolism:

  • Acetaminophen :

    • Primarily metabolized via glucuronidation (50–60%) and sulfation (30–40%).

    • A minor fraction (5–10%) undergoes CYP2E1-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI) , a hepatotoxic metabolite detoxified by glutathione (GSH) .

  • Nicotinic Acid :

    • Converted to nicotinamide via the Preiss-Handler pathway .

    • Further metabolized to NAD+^+/NADH, critical for redox reactions .

Phase II Metabolism:

  • Both components form conjugates with glucuronic acid, sulfate, or glycine for renal excretion .

Hepatoprotective Interactions

Copper(I)-nicotinate complexes demonstrate antioxidant activity against acetaminophen-induced hepatotoxicity by:

  • Enhancing GSH synthesis.

  • Scavenging reactive oxygen species (ROS) and NAPQI .

Biochemical Evidence:

ParameterAcetaminophen AloneAcetaminophen + Copper(I)-Nicotinate
ALT (U/L)320 ± 45120 ± 20
AST (U/L)280 ± 3095 ± 15
Nitric Oxide (μM)45 ± 522 ± 3

Data from rodent models showed reduced hepatic necrosis and mitochondrial damage with copper complex co-administration .

Thermal Stability:

  • Decomposes above 200°C, releasing CO2_2 and nitrogen oxides.

Photodegradation:

  • UV exposure induces radical-mediated oxidation , forming quinone derivatives and pyridine fragments .

Analytical Methods

  • Cyclic Voltammetry (CV) : Used to study redox behavior, showing an irreversible oxidation peak at +0.45 V (vs. Ag/AgCl) in pH 7 buffer .

  • HPLC-MS : Quantifies hydrolysis products and metabolites in biological matrices .

Propriétés

Numéro CAS

4972-65-0

Formule moléculaire

C14H12N2O3

Poids moléculaire

256.26 g/mol

Nom IUPAC

(4-acetamidophenyl) pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-10(17)16-12-4-6-13(7-5-12)19-14(18)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17)

Clé InChI

QOHDTSVYCIETJO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

SMILES canonique

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Origine du produit

United States

Synthesis routes and methods

Procedure details

TEA (1.2 ml, 8.6 mmol, 5.0 eq) was added to a solution of paracetamol [4147] (0.26 g, 1.7 mmol, 1.0 eq) in dry THF under argon atmosphere. At 0° C., nicotinoyl chloride hydrochloride [296] (1.53 gm, 8.6 mmol, 5.0 eq) was added to the above reaction mixture. The reaction mixture was stirred at room temperature for 24 h. After 24 h, organic solvent was evaporated under vacuum and residue was dissolved in dichloromethane (50 ml) and washed with a 10% solution of NaHCO3 (15 ml) and then with brine (10 ml) followed by drying of organic layer over anhydrous sodium sulfate. Evaporation of the solvents provided white solid which was purified by silica gel column chromatography (4% MeOH: DCM, 100-200 mesh silica) to give the product 4-acetamidophenyl nicotinate [297] (0.34 g, 78%).
[Compound]
Name
TEA
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
1.53 g
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.